Cas no 82-86-0 (Acenaphthenequinone)

Acenaphthenequinone structure
Acenaphthenequinone structure
상품 이름:Acenaphthenequinone
CAS 번호:82-86-0
MF:C12H6O2
메가와트:182.17484331131
MDL:MFCD00003805
CID:34280
PubChem ID:6724

Acenaphthenequinone 화학적 및 물리적 성질

이름 및 식별자

    • Acenaphthylene-1,2-dione
    • Acenaphthylenequinone
    • 1,2-acenaphthylenedione
    • Acenaphthenedione
    • Acenaphthenequinone
    • 1,2-Acenaphthenedione
    • Acenaphthaquinone
    • 1,2-Diketoacenaphthene
    • acenaphthene-1,2-dione
    • UNII-3950D6UEIQ
    • NSC7656
    • acenaphthodione
    • DTXSID7049429
    • BP-13440
    • BBL011021
    • Acenaphthequinone
    • A840468
    • EINECS 201-441-3
    • acenaphtoquinone
    • Q2739953
    • 1,2-dihydroacenaphthylenedione
    • Z104477294
    • SY011135
    • C12-H6-O2
    • AS-14620
    • 1,2-Acenaphthalenedione
    • AKOS000120366
    • acenaphtenquinone
    • NSC 7656
    • CCRIS 5318
    • D06VGD
    • W-104156
    • Epitope ID:116186
    • 82-86-0
    • diketoacenaphthene
    • CHEBI:15342
    • 1,2-Acenaphthenequinone
    • NSC-7656
    • C12H6O2
    • ACQ
    • HMS3749K15
    • Acenaphthylene-1,2-quinone
    • NCGC00247177-01
    • FT-0621717
    • BRN 0879172
    • SMR000225434
    • acenaphthylenedione
    • 4-07-00-02498 (Beilstein Handbook Reference)
    • BDBM22853
    • CAS-82-86-0
    • F1908-0136
    • HMS2583D13
    • CS-W017119
    • InChI=1/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6
    • MFCD00003805
    • acenaphthene quinone
    • SCHEMBL141538
    • NCGC00260493-01
    • A0004
    • Tox21_202947
    • 1,2-Dione-Based Compound, 10
    • STK802161
    • MLS000705880
    • DTXCID6029389
    • 1,2-dihydroacenaphthylene-1,2-dione
    • EN300-20210
    • CHEMBL395653
    • HSDB 2660
    • LS-7856
    • C02807
    • acenaphthenchinon
    • 3950D6UEIQ
    • Acenaphthoquinone
    • acenaphthene-1,2-quinone
    • Acenaphthenequinone (6CI, 8CI)
    • Acenaphthalen-1,2-dione
    • Acenapthylen-1,2-dione
    • NS00041019
    • Acenaphthenequinone,98%
    • DB-005405
    • MDL: MFCD00003805
    • 인치: 1S/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H
    • InChIKey: AFPRJLBZLPBTPZ-UHFFFAOYSA-N
    • 미소: O=C1C2=C3C(=CC=C2)C=CC=C3C1=O
    • BRN: 879172

계산된 속성

  • 정밀분자량: 182.03700
  • 동위원소 질량: 182.036779
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 267
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 34.1
  • 표면전하: 0

실험적 성질

  • 색과 성상: 노란색 바늘 모양의 결정체.
  • 밀도: 1.4800
  • 융해점: 249-252 °C (dec.) (lit.)
  • 비등점: 67 C
  • 플래시 포인트: 150.2 °C
  • 굴절률: 1.6086 (estimate)
  • 수용성: 불용했어
  • PSA: 34.14000
  • LogP: 2.21880
  • 용해성: 알코올, 열벤젠, 열메틸벤젠에 녹고 물에 녹지 않는다.

Acenaphthenequinone 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:UN 2920
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36-S37/39
  • RTECS 번호:AB1024500
  • 위험물 표지: Xi
  • TSCA:Yes
  • 저장 조건:Store at room temperature
  • 포장 등급:II; III
  • 보안 용어:4.1
  • 위험 용어:R36/37/38

Acenaphthenequinone 세관 데이터

  • 세관 번호:29146990
  • 세관 데이터:

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    2914399090

    개요:

    2914399090. 기타 산소기단을 함유한 기타 아세톤은 함유하지 않는다.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

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    ?? ??, ?? ??, 사용, 아세톤 신고 포장

    요약:

    2914399090. 기타 산소관능단을 가지고 있지 않은 아세톤.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

Acenaphthenequinone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-20210-25.0g
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82-86-0 95%
25.0g
$46.0 2023-07-05
Ambeed
A394664-25g
Acenaphthylene-1,2-dione
82-86-0 98%
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$57.0 2025-02-27
eNovation Chemicals LLC
D404920-2kg
Acenaphthylene-1,2-dione
82-86-0 97%
2kg
$3300 2024-06-05
abcr
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Acenaphthenequinone, 95%; .
82-86-0 95%
5g
€52.70 2023-05-10
Life Chemicals
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SHENG KE LU SI SHENG WU JI SHU
sc-239180-25g
Acenaphthenequinone,
82-86-0 95%
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¥414.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A59290-1g
Acenaphthylene-1,2-dione
82-86-0 98%
1g
¥38.0 2023-09-08
Life Chemicals
F1908-0136-1g
Acenaphthenequinone
82-86-0 95%+
1g
$21.0 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
AL967-25g
Acenaphthenequinone
82-86-0 98%
25g
¥750.0 2022-07-28
abcr
AB131138-25 g
Acenaphthenequinone, 95%; .
82-86-0 95%
25g
€76.40 2023-05-10

Acenaphthenequinone 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Pyridinium tribromide
참조
A convenient one-pot synthesis of acenaphthenequinones from 1-acenaphthenones by N-bromosuccinimide-dimethyl sulfoxide oxidation
Tatsugi, Jiro; et al, Bulletin of the Chemical Society of Japan, 1986, 59(10), 3311-13

합성회로 2

반응 조건
1.1 Reagents: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide
참조
Oxidation by DMSO. II. An efficient synthesis of α,β-diketones from α,β-dibromides
Villemin, Didier; et al, Synthetic Communications, 1995, 25(20), 3145-8

합성회로 3

반응 조건
1.1 Reagents: Oxygen
참조
Acenaphthyne
Chapman, O. L.; et al, Journal of the American Chemical Society, 1981, 103(23), 7033-6

합성회로 4

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  1 h, 120 °C
참조
Oxidation of o-dioxime by (diacetoxyiodo)benzene: green and mild access to furoxans
Zhang, Qi; et al, New Journal of Chemistry, 2022, 46(4), 1489-1493

합성회로 5

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Acenaphthene derivatives. XXIX. Reaction of carbonyl-stabilized sulfonium and phosphonium ylides with 2-diazoacenaphthenone
Tsuge, Otohiko; et al, Organic Preparations and Procedures International, 1975, 7(4), 173-7

합성회로 6

반응 조건
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Tetrabutylammonium nitrite Solvents: Dichloromethane ;  15 min, -78 °C; 45 min, -78 °C
1.2 Reagents: Nitrogen monoxide, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Dichloromethane ;  10 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Triethylamine ;  40 min, -78 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, -78 °C
참조
Synthetically Useful Transformations of Olefins via Cationic 1,2-Oxazetium Intermediates
Reddy, G. Sudhakar; et al, Organic Letters, 2023, 25(39), 7160-7164

합성회로 7

반응 조건
1.1 Catalysts: Butylpyridinium bromide Solvents: Chlorobenzene
참조
Oxidation of acenaphthene in the presence of butylpyridinium bromide
Opeida, I. A.; et al, Neftekhimiya, 1988, 28(4), 544-51

합성회로 8

반응 조건
1.1 Reagents: Phenylseleninyl benzeneseleninate Solvents: Chlorobenzene
참조
Benzeneseleninic anhydride oxidation of 1,2-diarylethanes and 1,2-diarylethylenes to 1,2-diaryl diketones
Clayton, Mark D.; et al, Tetrahedron Letters, 1998, 39(50), 9127-9130

합성회로 9

반응 조건
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: tert-Butanol
참조
Synthesis of new chiral keto alcohols by baker's yeast
Yildiz, Tulay; et al, Tetrahedron: Asymmetry, 2014, 25(4), 340-347

합성회로 10

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2-[3-(Triethoxysilyl)propyl]-1,2-benzisoselenazol-3(2H)-one (silica supported) Solvents: tert-Butanol ,  Water ;  30 h, 80 °C
참조
New recoverable organoselenium catalyst for hydroperoxide oxidation of organic substrates
Wojtowicz, Halina; et al, Synthetic Communications, 2008, 38(12), 2000-2010

합성회로 11

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide ,  Sodium hypochlorite Solvents: Ethyl acetate ,  Water ;  9 - 10 h, 2 - 5 °C
참조
An economical and green approach for the oxidation of olefins to enones
Marwah, Padma; et al, Green Chemistry, 2004, 6(11), 570-577

합성회로 12

반응 조건
1.1 Reagents: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide
참조
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone using N-bromosuccinimide and DMSO
Krasnokutskaya, E. A.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 52-54

합성회로 13

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethyl sulfoxide ,  Water ;  rt
1.2 Reagents: 2-Iodoxybenzoic acid ;  5 h, 60 - 70 °C
1.3 Solvents: Water
참조
Oxidations with IBX: benzyl halides to carbonyl compounds, and the one-pot conversion of olefins to 1,2-diketones
Moorthy, Jarugu Narasimha; et al, Tetrahedron Letters, 2006, 47(11), 1757-1761

합성회로 14

반응 조건
참조
Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene
Schocken, Mark J.; et al, Applied and Environmental Microbiology, 1984, 48(1), 10-16

합성회로 15

반응 조건
참조
Liquid-phase oxidation of acenaphthene with a cobalt-manganese-bromide catalyst
Digurov, N. G.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1990, 33(7), 43-7

합성회로 16

반응 조건
1.1 Reagents: Ceric ammonium nitrate ,  Polyethylene glycol Solvents: Acetic acid ,  Water
참조
New method for the synthesis of 5-nitroacenaphthene
Zhu, Huiqin, Huaxue Shiji, 2002, 24(1), 45-46

합성회로 17

반응 조건
1.1 Reagents: Bromine Solvents: Dimethyl sulfoxide
참조
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone by DMSO
Krasnokutskaja, Elena A.; et al, Proceedings - KORUS 2000, 2000, 1, 182-185

합성회로 18

반응 조건
1.1 Reagents: Dimethyl sulfoxide Solvents: Carbon tetrachloride
참조
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone by DMSO
Krasnokutskaja, Elena A.; et al, Proceedings - KORUS 2000, 2000, 1, 182-185

합성회로 19

반응 조건
1.1 Reagents: Dimethyl sulfoxide Solvents: Carbon tetrachloride
참조
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone by DMSO
Krasnokutskaja, Elena A.; et al, Proceedings - KORUS 2000, 2000, 1, 182-185

합성회로 20

반응 조건
1.1 Reagents: Potassium cyanide Solvents: Ethanol ,  Water
2.1 Reagents: Potassium carbonate ,  Iodine Solvents: tert-Butanol
참조
Synthesis of new chiral keto alcohols by baker's yeast
Yildiz, Tulay; et al, Tetrahedron: Asymmetry, 2014, 25(4), 340-347

합성회로 21

반응 조건
참조
Liquid-phase oxidation of acenaphthene with a cobalt-manganese-bromide catalyst
Digurov, N. G.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1990, 33(7), 43-7

합성회로 22

반응 조건
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  1 h, 30 °C
참조
Oxidative cleavage of vicinal diols: IBX can do what Dess-Martin periodinane (DMP) can
Moorthy, Jarugu Narasimha; et al, Organic & Biomolecular Chemistry, 2007, 5(5), 767-771

합성회로 23

반응 조건
1.1 Reagents: Potassium bromide ,  Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ;  105 °C
참조
Catalytic oxidation of acenaphthene and its derivatives in acetic acid
Bukharkina, Tatiana V.; et al, Organic Process Research & Development, 2002, 6(4), 394-400

합성회로 24

반응 조건
1.1 Reagents: Phenylseleninyl benzeneseleninate Solvents: Chlorobenzene ;  heated
참조
Benzeneseleninic acid and benzeneseleninic anhydride
Back, Thomas G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-8

합성회로 25

반응 조건
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  1 h, 30 °C
참조
Oxidative cleavage of vicinal diols: IBX can do what Dess-Martin periodinane (DMP) can
Moorthy, Jarugu Narasimha; et al, Organic & Biomolecular Chemistry, 2007, 5(5), 767-771

합성회로 26

반응 조건
참조
Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene
Schocken, Mark J.; et al, Applied and Environmental Microbiology, 1984, 48(1), 10-16

Acenaphthenequinone Raw materials

Acenaphthenequinone Preparation Products

Acenaphthenequinone 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:82-86-0)Acenaphthenequinone
주문 번호:1710081
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:02
가격 ($):discuss personally

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:82-86-0)Acenaphthenequinone
A840468
순결:99%/99%
재다:100g/500g
가격 ($):234.0/1094.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:82-86-0)Acenaphthenequinone
sfd14429
순결:99.9%
재다:200kg
가격 ($):문의